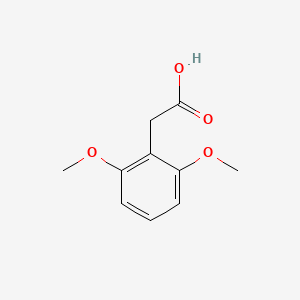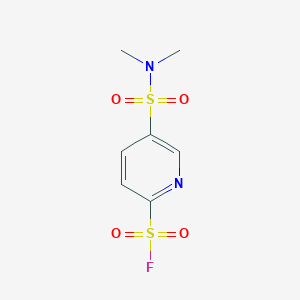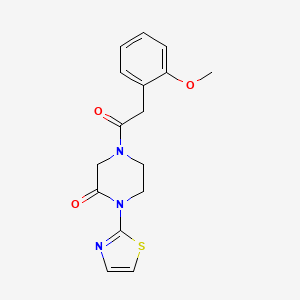![molecular formula C19H18N4OS2 B2529426 3-[(3-Methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874463-84-0](/img/structure/B2529426.png)
3-[(3-Methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,6-disubstituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles involves the condensation of various starting materials such as 4-amino-5-mercapto-1,2,4-triazole derivatives with aromatic acids or aldehydes in the presence of phosphorous oxychloride or other cyclizing reagents. For instance, the synthesis of 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles was achieved by microwave-promoted condensation using para-toluenesulphonic acid as a catalyst . Another approach involved the oxidative cyclization of bis(substituted methylene)carbonothioic dihydrazides to form 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives . Additionally, the synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives was accomplished through a multi-step reaction sequence starting from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure of a 3-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-s-triazolo[3,4-b]-1,3,4-thiadiazole was determined using X-ray crystallography, NMR, MS, and IR techniques, revealing its crystallization in the triclinic space group . The structures of other synthesized compounds were supported by IR, 1H NMR, 13C NMR spectral data, and elemental analysis .
Chemical Reactions Analysis
The chemical reactivity of these compounds often involves their ability to undergo further condensation reactions with various reagents. For instance, arylideneamines or aroylamines were cyclized to form 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles upon treatment with palladium-on-charcoal or phosphorus oxychloride . The regioselectivity and mechanism of these reactions have been studied to understand the formation of the triazolothiadiazole core .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The crystallographic analysis provides insights into the unit cell parameters, space group, and crystallization behavior . The solubility, melting points, and stability of these compounds can be inferred from their synthesis conditions and structural data. The presence of various substituents on the triazolothiadiazole core influences the overall properties, such as the density and molecular weight .
Bioactivity and Pharmacological Analysis
Several of these compounds have been investigated for their potential pharmacological activities. Some of the synthesized 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles exhibited significant inhibitory activity against E. coli methionine aminopeptidase, suggesting their potential as antibacterial agents . Other compounds demonstrated inhibitory effects on the growth of a wide range of cancer cell lines, indicating their potential as anti-tumor agents . Additionally, some compounds were studied for their antibacterial, antifungal, anti-inflammatory, and analgesic activities, with certain derivatives showing significant pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Facile Synthesis and Derivatives
Researchers have synthesized novel derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol compounds through multi-step reaction sequences, demonstrating the versatility and reactivity of this chemical structure. These derivatives have been characterized using various spectroscopy and chromatography techniques, highlighting the compound's utility in the development of new chemical entities (Nagaraju et al., 2013).
Crystal Structure Analysis
The crystal structure of related triazolothiadiazine derivatives has been extensively studied, providing insights into their molecular geometry, hydrogen bonding, and crystal packing. This knowledge is critical for understanding the compound's interactions and stability, which are essential for potential applications in materials science and pharmaceuticals (Goh et al., 2010).
Antimicrobial and Bioactivity
The antimicrobial and bioactivity of triazolo[3,4-b][1,3,4]thiadiazoles have been evaluated, with studies showing that derivatives possess antibacterial, antifungal, and in some cases, antitubercular activities. These findings suggest that compounds within this class could serve as leads for the development of new antimicrobial agents, addressing the growing concern of drug-resistant pathogens (Shiradkar & Kale, 2006).
Anticancer Properties
Research has also explored the anticancer properties of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, demonstrating moderate to good antiproliferative potency against various cancer cell lines. These studies indicate the potential of triazolo[3,4-b][1,3,4]thiadiazole derivatives in the development of new anticancer drugs, highlighting the importance of structural modifications to enhance biological activity (Chowrasia et al., 2017).
"Green" Synthesis and Inhibitors
An efficient "green" catalyst strategy has been utilized to synthesize condensed-bicyclic triazolo-thiadiazoles, identified as effective inhibitors of PTP1B in vitro. This approach not only underscores the compound's pharmaceutical relevance but also its potential for environmentally friendly synthesis methods (Baburajeev et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(3-methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-12-5-4-6-13(9-12)24-10-17-20-21-19-23(17)22-18(26-19)15-11-25-16-8-3-2-7-14(15)16/h4-6,9,11H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECXWDRTYBQBRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN=C3N2N=C(S3)C4=CSC5=C4CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2529344.png)
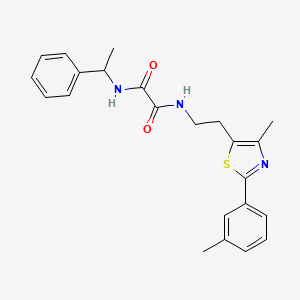
![4-[(1,3-Dimethylpyrazol-4-yl)sulfonyl]piperazinyl 2-furyl ketone](/img/structure/B2529346.png)
![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol](/img/no-structure.png)
![N-(3-{[2-(3,4-difluorophenyl)-3-(4-methoxyphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2529352.png)
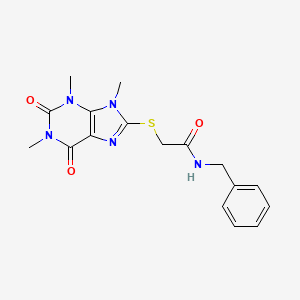
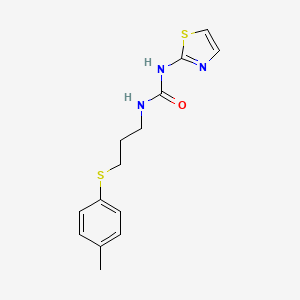
![5-Benzyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529355.png)
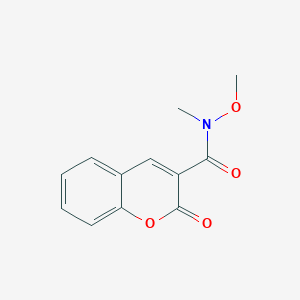
![2,5-dichloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2529358.png)
![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2529359.png)
